
Cerium(IV) sulfate tetrahydrate
Overview
Description
Cerium(IV) sulfate tetrahydrate (Ce(SO₄)₂·4H₂O) is a yellow to orange crystalline solid with a molecular weight of 404.30 g/mol . It is highly soluble in cold water and dilute sulfuric acid but decomposes in hot water to form basic salts . Its decomposition begins at 180–200°C, losing water to form anhydrous Ce(SO₄)₂, and further decomposes above 350°C into cerium oxide sulfate (CeOSO₄) . Structurally, it crystallizes in an orthorhombic system (space group Pnma), with Ce⁴⁺ ions coordinated by eight oxygen atoms in a distorted square antiprismatic geometry .
As a strong oxidizer, it is widely used in redox titrations, organic synthesis, catalysis, and industrial processes such as metal etching . Its oxidizing power arises from the Ce⁴⁺/Ce³⁺ redox couple, which operates effectively in acidic conditions . Safety data highlight its hazards as a strong oxidizer, causing severe skin, eye, and respiratory tract burns .
Preparation Methods
Direct Synthesis from Cerium(IV) Oxide and Sulfuric Acid
The most widely documented method involves the direct reaction of cerium(IV) oxide () with concentrated sulfuric acid () under controlled thermal conditions . The reaction proceeds as follows:
2 + 2\text{H}2\text{SO}4 \rightarrow \text{Ce(SO}4\text{)}2 + 2\text{H}2\text{O}
Subsequent hydration yields the tetrahydrate form.
Key Experimental Parameters:
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Reactant Ratios : A 3:1 molar excess of ensures complete conversion .
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Temperature : Reflux at 120°C for 30 minutes facilitates reaction completion .
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Workup : The product is washed with ethanol or glacial acetic acid to prevent over-hydration and isolate the anhydrous intermediate, which is then exposed to moisture to form the tetrahydrate .
Performance Data:
This method is favored for its simplicity and scalability, though it requires calcined , as commercial grades are often inert to weaker acids .
Oxidation of Cerium(III) Precursors
Alternative routes utilize cerium(III) compounds, such as cerium carbonate () or nitrate, which are oxidized to in acidic media . Hydrogen peroxide () serves as the oxidizing agent:
Procedure Overview:
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Dissolution : is dissolved in to form cerium(III) sulfate.
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Oxidation : is added to convert to :
2\text{O}2 + 2\text{H}^+ \rightarrow 2\text{Ce}^{4+} + 2\text{H}_2\text{O}
Advantages and Challenges:
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Cost-Effectiveness : Cerium(III) salts are often cheaper than .
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Impurity Control : Residual must be minimized via excess and pH adjustments .
Hydration Control and Crystallization
The hydration state of cerium(IV) sulfate depends on crystallization conditions. The tetrahydrate forms preferentially in aqueous solutions below 30°C, while higher temperatures favor octa- or dodecahydrates .
Critical Factors:
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Solvent Choice : Ethanol or acetic acid reduces water activity, preventing polydydrate formation .
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Drying : Vacuum desiccation at 40–50°C stabilizes the tetrahydrate without decomposition .
Comparative Analysis of Synthesis Methods
Method | Starting Material | Reaction Time | Yield | Purity | Scalability |
---|---|---|---|---|---|
Direct | 30–60 min | 88–97% | High | Industrial | |
Oxidation | 2–4 hrs | 70–85% | Moderate | Laboratory |
The direct method is superior for large-scale production, whereas oxidation routes suit small-scale or impurity-tolerant applications .
Quality Control and Purification
Industrial-grade must meet stringent specifications:
Parameter | Requirement | Method |
---|---|---|
Purity () | ≥80% | Potentiometric titration |
Insolubles | ≤0.05% | Gravimetric analysis |
Heavy Metals | ≤5 ppm | ICP-MS |
Recrystallization from dilute removes residual and metal impurities .
Scientific Research Applications
Catalysis
Cerium(IV) sulfate tetrahydrate is widely recognized for its catalytic properties. It serves as an efficient catalyst in organic synthesis, particularly in the oxidation of alcohols and the transformation of α,β-unsaturated ketones.
- Oxidation Reactions : It facilitates the selective oxidation of secondary alcohols to ketones using sodium bromate as an oxidant. This reaction is crucial in organic synthesis and pharmaceutical development .
- Aromatic Compounds : In a study involving α,β-unsaturated ketones, this compound was used in acetic acid to produce β-acetoxy ketones, demonstrating its effectiveness in facilitating complex organic reactions .
Table 1: Catalytic Applications of this compound
Reaction Type | Substrate | Product | Reference |
---|---|---|---|
Oxidation | Secondary alcohols | Ketones | |
Reaction with α,β-unsaturated ketones | α,β-unsaturated ketones | β-acetoxy ketones | |
Esterification | Cycloalkanones | Alkyl esters |
Materials Science
This compound is utilized in the production of advanced materials such as specialized glasses and ceramics. Its incorporation enhances the durability and optical properties of these materials.
- Glass and Ceramics : The compound contributes to improved mechanical strength and thermal stability in glass products, making it valuable for applications in electronics and optics .
Environmental Applications
The compound plays a significant role in environmental sustainability efforts, particularly in wastewater treatment.
- Heavy Metal Removal : this compound is effective in removing heavy metals from wastewater, thereby reducing environmental pollution. Its ability to facilitate reactions that bind heavy metals makes it a critical component in water purification processes .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is employed for its catalytic properties in drug formulation.
- Drug Development : It is used in the synthesis of various pharmaceutical compounds where specific catalytic reactions are required. The compound's unique properties allow for enhanced reaction yields and purity .
Research and Development
Researchers leverage this compound for various experimental applications in materials science and chemistry.
- Experimental Setups : Its unique chemical characteristics make it a subject of interest for exploring new applications and innovations in chemical research .
Case Study: Synthesis of Polyhydroquinoline Derivatives
A notable study investigated the use of this compound as a reusable solid acid catalyst for synthesizing polyhydroquinoline derivatives. The results indicated that the compound not only facilitated the reaction but also exhibited reusability without significant loss of activity over multiple cycles . This highlights its potential for sustainable practices in organic synthesis.
Mechanism of Action
The primary mechanism of action of cerium(IV) sulfate tetrahydrate involves its strong oxidizing properties. The cerium(IV) ion (Ce⁴⁺) can accept electrons from other substances, leading to their oxidation. This process is facilitated by the formation of intermediate complexes with the reactants, which then undergo redox decomposition . The molecular targets and pathways involved include various organic and inorganic molecules that can be oxidized by cerium(IV) ions .
Comparison with Similar Compounds
Cerium(IV) Ammonium Nitrate (CAN)
- Formula: (NH₄)₂Ce(NO₃)₆
- Molecular Weight : 548.23 g/mol (anhydrous)
- Appearance : Orange-red crystalline solid
- Solubility : Highly soluble in water (~50 g/100 mL) and polar organic solvents .
- Oxidizing Strength : Stronger than Ce(IV) sulfate due to nitrate's oxidizing contribution. Reacts vigorously with reducing agents, producing nitrogen oxides upon decomposition .
- Applications : Preferred in organic synthesis for oxidation reactions (e.g., alcohol to ketone conversions) and as a catalyst in radical polymerization .
- Safety: Similar hazards as Ce(IV) sulfate but with additional risks from nitrate-derived toxic gases (e.g., NOₓ) .
Cerium(IV) Ammonium Sulfate (CAS)
- Formula : Ce(NH₄)₄(SO₄)₄·2H₂O
- Molecular Weight : 632.45 g/mol
- Appearance : Yellow crystalline solid
- Solubility : Moderately soluble in water (~10–20 g/100 mL) .
- Oxidizing Strength : Comparable to Ce(IV) sulfate but less reactive than CAN.
- Applications : Used in electrochemical etching and as a stable Ce⁴⁺ source in acidic media .
- Safety : Lower volatility than CAN but poses similar oxidative and corrosive risks .
Cerium(III) Sulfate (Ce₂(SO₄)₃)
- Formula : Ce₂(SO₄)₃
- Molecular Weight : 568.42 g/mol (anhydrous)
- Appearance : White to pale yellow powder
- Solubility : Soluble in water (forms Ce³⁺ ions) .
- Oxidizing Strength: Weak oxidizer; Ce³⁺ is stable and non-oxidizing under standard conditions.
- Applications : Precursor for Ce(IV) compounds, catalyst support, and in ceramics .
- Safety : Less hazardous than Ce(IV) compounds but still irritant .
Other Hydrated Forms of Ce(IV) Sulfate
- Ce(SO₄)₂·8H₂O and Ce(SO₄)₂·12H₂O :
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Trends
- Structural Insights : Ce(SO₄)₂·4H₂O’s layered hydrogen-bonded structure enhances stability in acidic media, making it preferable for controlled oxidation reactions .
- Reactivity : Ce(IV) sulfate’s slower reaction with HCl (vs. CAN) allows safer handling in chlorine generation .
- Industrial Use : Ce(IV) sulfate is cost-effective for large-scale applications like wastewater treatment, whereas CAN’s higher reactivity justifies its use in precision organic synthesis .
Q & A
Basic Research Questions
Q. What is the optimal synthesis method for Cerium(IV) sulfate tetrahydrate in a laboratory setting?
The compound is synthesized by reacting cerium(IV) oxide (CeO₂) with concentrated sulfuric acid under controlled heating (150–200°C). The reaction is exothermic and yields the tetrahydrate form upon hydration. Key steps include slow addition of CeO₂ to acid, prolonged stirring, and controlled drying at 100–120°C to avoid premature dehydration .
Q. How does this compound function in redox titrations?
It serves as a strong oxidizing agent in acidic conditions, ideal for quantifying reducing agents like Fe²⁺ or sulfites. A 0.1 M solution in dilute H₂SO₄ is commonly standardized against ammonium iron(II) sulfate. The endpoint is detected via redox indicators (e.g., ferroin), where the yellow Ce⁴⁺ solution becomes colorless upon reduction to Ce³⁺ .
Q. What are the solubility and stability considerations for aqueous solutions of this compound?
The compound dissolves sparingly in water (9.84 g/100 mL at 20°C) but hydrolyzes in excess water, forming insoluble CeO₂. Stability is pH-dependent: acidic conditions (pH < 2) prevent hydrolysis, while neutral/basic solutions degrade rapidly. Storage in airtight containers with desiccants is recommended to avoid hydration changes .
Q. How should researchers handle and store this compound safely?
Use PPE (gloves, goggles) to avoid skin/eye contact. Store in a cool, dry place away from reducing agents. Decomposition at >350°C releases SOₓ gases; work under fume hoods. Spills require neutralization with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What structural features explain the redox activity of this compound?
The Ce⁴⁺ ion adopts an 8-coordinate square antiprismatic geometry, bonded to four sulfate oxygens and four water molecules. This configuration stabilizes the +4 oxidation state, enabling strong oxidizing capacity. Hydrogen bonding between layers (O–H···O distances: 2.69–2.74 Å) enhances structural integrity during redox cycles .
Q. How do polymorphic forms (Fddd vs. Pnma) affect catalytic performance?
The Fddd polymorph (orthorhombic) has a denser hydrogen-bonded network, offering higher thermal stability (dehydration at 180–200°C). In contrast, the Pnma polymorph, synthesized hydrothermally in 0.3–1.0 M H₂SO₄, exhibits faster ion exchange due to looser interlayer spacing. Selection depends on reaction conditions (e.g., acidic vs. aqueous media) .
Q. What methodologies resolve discrepancies in reported catalytic efficiencies for organic oxidations?
Contradictions often arise from varying acid concentrations or sulfate ligand coordination. Standardize reactions by:
- Pre-treating Ce(SO₄)₂·4H₂O in 1 M H₂SO₄ to ensure consistent [CeF₂²⁺] active species.
- Monitoring Ce³⁺/Ce⁴⁺ ratios via UV-Vis (λ = 320 nm for Ce⁴⁺) .
Q. How can this compound be integrated into electrochemical biosensors?
Its redox activity facilitates electron transfer in DNA biosensors. Example protocol:
- Immobilize Ce(SO₄)₂·4H₂O on screen-printed electrodes.
- Use cyclic voltammetry in acetate buffer (pH 5.0) to detect DNA hybridization via current changes at +0.4 V (vs. Ag/AgCl) .
Q. What are the mechanistic implications of Ce(IV) sulfate in Belousov-Zhabotinskii oscillating reactions?
In H₂SO₄ media, Ce⁴⁺ oxidizes bromous acid (HBrO₂) to BrO₃⁻, driving oscillations. Kinetic studies show rate constants (k = 1.2×10³ M⁻¹s⁻¹ at 25°C) depend on sulfate coordination, which stabilizes transition states .
Properties
CAS No. |
10294-42-5 |
---|---|
Molecular Formula |
CeH9O12S2 |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
cerium(3+);hydrogen sulfate;sulfate;tetrahydrate |
InChI |
InChI=1S/Ce.2H2O4S.4H2O/c;2*1-5(2,3)4;;;;/h;2*(H2,1,2,3,4);4*1H2/q+3;;;;;;/p-3 |
InChI Key |
ZBNJQJDKRZKDSV-UHFFFAOYSA-K |
SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Canonical SMILES |
O.O.O.O.OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Pictograms |
Irritant |
Synonyms |
Ceric Sulfate Tetrahydrate; Cerium Disulfate Tetrahydrate; Cerium Sulfate (Ce(SO4)2) Tetrahydrate; Cerium Sulfate Tetrahydrate; Cerium(4+) Sulfate Tetrahydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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